molecular formula C15H19NO3 B2357147 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone CAS No. 887201-59-4

1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2357147
CAS No.: 887201-59-4
M. Wt: 261.321
InChI Key: IQSCOAFBAUKCBB-UHFFFAOYSA-N
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Description

1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone typically involves a multi-step process. One common method includes the condensation of chromanone derivatives with piperidine derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as pyrrolidine, and may involve microwave irradiation to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for conditions such as diabetes, cancer, and inflammation.

    Industry: It is used in the development of pharmaceuticals and other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride
  • 6-Hydroxyspiro[chroman-2,4’-piperidin]-4-one hydrochloride
  • Spiro[chromane-2,4’-piperidine]-4(3H)-one

Uniqueness

1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)10-13(18)12-4-2-3-5-14(12)19-15/h2-5,13,18H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCOAFBAUKCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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